5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine
Description
Properties
IUPAC Name |
5-phenyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)8-6-9(7-4-2-1-3-5-7)18-11-10(8)20-12(17)19-11/h1-6H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJXVDRECTZYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326627 | |
| Record name | 5-phenyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678301 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850021-29-3 | |
| Record name | 5-phenyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a thioamide derivative under acidic conditions to form the thiazolo[4,5-b]pyridine core. The phenyl and trifluoromethyl groups are introduced through subsequent substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production would also require stringent quality control measures to meet regulatory standards for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit the PI3Kα enzyme, which plays a crucial role in cell growth and survival pathways . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations in Thiazolo[4,5-b]pyridin-2-amine Derivatives
The biological and physicochemical properties of thiazolo-pyridine derivatives are heavily influenced by substituents. Below is a comparison of key analogues:
*Inferred formula based on structural analysis; exact data unavailable in evidence.
Key Observations :
Comparison with Non-Thiazolo Heterocycles
and describe structurally distinct heterocycles:
Thiadiazolo[3,2-a]pyrimidine (): Features a 1,3,4-thiadiazole fused to pyrimidine.
Hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine () : A saturated system with fluoropyrimidinyl and thiazolyl groups. The reduced aromaticity could lower metabolic stability but improve conformational flexibility .
Biological Activity
5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.
- Molecular Formula : C13H8F3N3S
- Molecular Weight : 295.28 g/mol
- CAS Number : 850021-29-3
The compound is known to interact with several biological targets:
- Tyrosine Kinase Inhibition : It inhibits members of the ErbB family of tyrosine kinases, which are crucial in cell signaling pathways related to growth and proliferation.
- G-Protein Coupled Receptor Antagonism : Acts as an antagonist for metabotropic glutamate receptor 5 (mGluR5), potentially influencing neurotransmission.
- Phosphodiesterase Inhibition : Inhibits phosphodiesterase III (PDE III), affecting cyclic nucleotide levels and thus modulating various cellular processes.
Anticancer Activity
Research indicates that thiazolo[4,5-b]pyridine derivatives exhibit significant anticancer properties. For instance:
- A study evaluated various derivatives using the NCI-60 cancer cell line screening program, where compounds similar to 5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine showed promising in vitro anticancer activity against multiple cancer types .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine | A549 (Lung) | 10.5 |
| Another Thiazolo Derivative | MCF7 (Breast) | 12.8 |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects. The structure–activity relationship (SAR) studies indicate that the presence of trifluoromethyl and phenyl groups enhances its inhibitory effects on cyclooxygenase enzymes (COX):
- In vitro assays showed that derivatives with similar structures inhibited COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| 5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine | COX-2 | 0.04 ± 0.01 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Study on Anticancer Efficacy
In a recent study focusing on the anticancer efficacy of thiazolo derivatives, it was found that compounds exhibiting a trifluoromethyl group significantly inhibited tumor growth in xenograft models. The study highlighted:
"The incorporation of trifluoromethyl groups into thiazolo derivatives markedly enhances their cytotoxicity against various cancer cell lines" .
Anti-inflammatory Effects in Animal Models
In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to controls:
"At a dosage of 10 mg/kg, the compound exhibited a reduction in paw swelling by approximately 60% after 24 hours" .
Q & A
Q. What are the common synthetic routes for preparing 5-phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine?
- Methodological Answer : The core thiazolo[4,5-b]pyridine scaffold is typically synthesized via [3+3] cyclocondensation reactions or Suzuki-Miyaura cross-coupling. For example, 6-bromo-5-(2-fluorophenyl)-2,3-dihydro[1,3]thiazolo[4,5-b]pyridine derivatives can be prepared using Pd(dppf)Cl₂ as a catalyst, Na₂CO₃ as a base, and 1,4-dioxane/water as solvent at 80°C . The trifluoromethyl group is introduced via nucleophilic substitution or direct fluorination during intermediate steps. Post-synthetic modifications (e.g., amine functionalization) are performed using reductive amination or coupling reactions.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural characterization relies on ¹H/¹³C NMR to confirm regiochemistry, IR spectroscopy for functional group analysis (e.g., NH₂ stretching at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography is recommended for resolving ambiguities in fused-ring systems, particularly to distinguish between thiazolo[4,5-b]pyridine and imidazo[4,5-b]pyridine isomers .
Q. What are the key physicochemical properties influencing its solubility and reactivity?
- Methodological Answer : The compound’s logP (calculated ~3.2) and low aqueous solubility (<0.1 mg/mL) are attributed to the hydrophobic trifluoromethyl and phenyl groups. Reactivity is dominated by the electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution at the C7 position. The NH₂ group at C2 participates in hydrogen bonding, which can be exploited for co-crystallization or salt formation to improve bioavailability .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized for scale-up?
- Methodological Answer : Yield optimization requires catalyst screening (e.g., replacing Pd(dppf)Cl₂ with Pd(OAc)₂/XPhos for higher turnover) and solvent engineering . For example, replacing 1,4-dioxane with toluene/water biphasic systems reduces side reactions. Microwave-assisted synthesis (120°C, 30 min) improves cyclocondensation efficiency. Post-reduction steps (e.g., BH₃·NH₃ with tris(pentafluorophenyl)borane) enhance dihydrothiazolo formation yields to >80% .
Q. What strategies mitigate contradictions in reported biological activity data (e.g., anticancer vs. herbicidal effects)?
- Methodological Answer : Discrepancies arise from assay-specific variables (e.g., cell line selection, IC₅₀ protocols). For anticancer studies (e.g., against MCF-7 cells), ensure purity >95% (HPLC-UV) to exclude impurities like 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine, which may off-target kinase pathways . In herbicidal assays (e.g., preemergence tests on Lolium rigidum), control for soil pH and moisture, as the trifluoromethyl group’s stability varies under acidic conditions .
Q. How does the introduction of a phenylazo substituent at C6 enhance anticancer activity?
- Methodological Answer : The phenylazo group increases π-π stacking with DNA base pairs and inhibits topoisomerase II. In vitro studies show a 3-fold increase in cytotoxicity (IC₅₀ = 1.2 µM vs. 3.7 µM for the parent compound) due to enhanced intercalation. However, photostability must be assessed via UV-Vis spectroscopy (λmax ~450 nm) to prevent degradation under experimental lighting .
Q. What computational methods predict binding affinities of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with enzymes like FAT (fatty acid thioesterase) or DPP-4. The trifluoromethyl group’s electronegativity improves binding to hydrophobic pockets (ΔG = -9.2 kcal/mol). QSAR models prioritize substituents at C5 and C7 for optimizing herbicidal activity against resistant weeds (e.g., Alopecurus myosuroides) .
Q. How do solvent polarity and temperature affect its stability in long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH, 6 months) show degradation <5% in argon-purged DMSO (-20°C). Avoid protic solvents (e.g., MeOH), which promote hydrolysis of the thiazolo ring. LC-MS monitoring identifies major degradation products, such as 7-(trifluoromethyl)pyridin-2-amine, requiring silica gel chromatography for removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
